Superior COX-2 Inhibitory Potency Compared to Diclofenac and Amfenac
Bromfenac exhibits significantly greater potency in inhibiting COX-2 compared to diclofenac, with an IC50 of 7.45 nM versus 30.7 nM, a 4.1-fold difference [1]. It also demonstrates a 2.7-fold higher potency for COX-2 inhibition than amfenac (IC50 20.4 nM) [1]. This enhanced potency is critical for effective suppression of prostaglandin-mediated inflammation at lower drug concentrations.
| Evidence Dimension | COX-2 Inhibition IC50 |
|---|---|
| Target Compound Data | 7.45 nM |
| Comparator Or Baseline | Diclofenac: 30.7 nM; Amfenac: 20.4 nM |
| Quantified Difference | 4.1-fold more potent than diclofenac; 2.7-fold more potent than amfenac |
| Conditions | In vitro enzyme inhibition assay using recombinant human COX-2 |
Why This Matters
Higher potency translates to greater efficacy at lower doses, potentially reducing side effects and improving safety margins in ophthalmic formulations.
- [1] Kida T, Kozai S, Takahashi H, et al. Pharmacological properties of bromfenac, a new non-steroidal anti-inflammatory drug, in experimental animals. Folia Pharmacologica Japonica. 2014;143(4):191-198. Table 1. View Source
